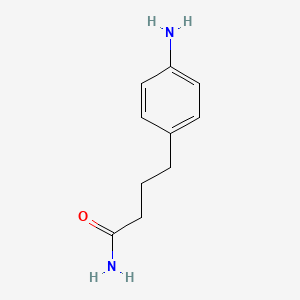

4-(4-Aminophenyl)butanamide

Description

Significance within Chemical Biology and Medicinal Chemistry Scaffolds

The 4-aminophenylbutanamide moiety is a significant scaffold in chemical biology and medicinal chemistry due to its structural features that facilitate interactions with biological targets. The aromatic ring can engage in pi-stacking interactions, while the amino group and the amide can act as hydrogen bond donors and acceptors. This versatility makes it a valuable starting point for the design of enzyme inhibitors and other therapeutic agents.

The butanamide portion of the molecule provides a flexible linker, allowing the pharmacophoric elements to adopt optimal orientations for binding to target proteins. This flexibility is a key attribute in the design of molecules intended to fit into specific binding pockets of enzymes or receptors. Researchers have exploited these characteristics to develop compounds with a range of biological activities, including anti-inflammatory and anticancer properties.

Foundational Research and Derivatives Bearing the 4-Aminophenylbutanamide Moiety

Foundational research has established the 4-aminophenylbutanamide core as a valuable template for generating diverse chemical libraries. By modifying the primary amine or by incorporating the entire moiety into larger, more complex structures, scientists have developed numerous derivatives with potent biological effects.

Anti-inflammatory Agents:

A notable area of research involves the incorporation of the 4-aminophenylbutanamide structure into benzoxazole (B165842) derivatives. A study detailed the synthesis of novel compounds with a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety. nih.gov These derivatives were evaluated for their ability to inhibit inflammation induced by lipopolysaccharide (LPS). Several of these compounds demonstrated potent inhibitory effects on the mRNA expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov The 4-amino-butanamide substituent, with its extended alkyl amino chain, was a key feature of these newly synthesized molecules. nih.gov

Antiproliferative Agents:

In the field of oncology, the core structure has been utilized in the design of chalcone (B49325) derivatives with antiproliferative activity. Researchers synthesized a series of amino chalcone derivatives and evaluated their efficacy against various human cancer cell lines. mdpi.com One particular compound, featuring a chloropropyl group, exhibited significant in vitro antiproliferative activity against MGC-803, HCT-116, and MCF-7 cancer cells, with IC₅₀ values of 1.52 μM, 1.83 μM, and 2.54 μM, respectively. mdpi.com The study highlighted that the modification of the amino group could lead to enhanced antitumor activity. mdpi.com

Enzyme Inhibitors:

The 4-aminophenylbutanamide scaffold has also been integrated into molecules targeting specific enzymes. For instance, benzothiazole-butanamide derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. jchemrev.com Compounds bearing a substituted benzothiazole (B30560) group showed potent DPP-IV inhibitory action, suggesting their potential as antidiabetic agents. jchemrev.com

The following table summarizes some of the key derivatives and their reported biological activities:

| Derivative Class | Target/Activity | Key Findings |

| Benzoxazole Derivatives | Anti-inflammatory (IL-1β, IL-6 inhibition) | Potent inhibition of pro-inflammatory cytokine mRNA expression in vitro. nih.gov |

| Amino Chalcone Derivatives | Antiproliferative (MGC-803, HCT-116, MCF-7 cells) | Compound 13e showed potent activity, with IC₅₀ values in the low micromolar range. mdpi.com |

| Benzothiazole-Butanamide Derivatives | Antidiabetic (DPP-IV inhibition) | Strong inhibitory action, particularly with a 6-substituted benzothiazole group. jchemrev.com |

| 2-(4-Aminophenyl)benzothiazole Derivatives | Photosensitizing Agents (Anticancer) | UVA-activated compounds induced apoptosis in basal cell carcinoma cells. nih.gov |

Table 2: Examples of derivatives bearing the 4-aminophenylbutanamide moiety and their research findings.

This body of research underscores the importance of the 4-(4-Aminophenyl)butanamide structure as a versatile and valuable scaffold in the ongoing quest for new therapeutic agents. Its adaptability allows for the creation of diverse molecular architectures with a wide range of biological applications.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-(4-aminophenyl)butanamide |

InChI |

InChI=1S/C10H14N2O/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3,11H2,(H2,12,13) |

InChI Key |

ZIYKAMLQVZCJRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)N)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 4 Aminophenyl Butanamide and Its Analogues

Established Synthetic Routes to the 4-(4-Aminophenyl)butanamide Core

The synthesis of the fundamental this compound structure is primarily achieved through a two-stage process: the formation of the aminophenyl group and the construction of the butanamide linkage.

The generation of the primary amino group on the phenyl ring is most commonly accomplished through the reduction of a corresponding nitroaromatic precursor, typically 4-nitroaniline (B120555) or a derivative thereof that already contains the butanamide side chain, such as N-(4-nitrophenyl)butanamide. This transformation is a cornerstone of aromatic amine synthesis. pressbooks.puborgosolver.com

Catalytic hydrogenation stands out as a widely used method, employing molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni) are effective for this purpose. pressbooks.pubwikipedia.orgmdpi.com The reaction is generally clean and efficient, though the catalyst choice may be influenced by the presence of other reducible functional groups within the molecule. pressbooks.pubbgu.ac.il For instance, the selective hydrogenation of a nitro group in the presence of other sensitive moieties can be achieved under controlled conditions. mdpi.combgu.ac.il

Chemical reduction methods offer an alternative, particularly when catalytic hydrogenation is not feasible. Reagents like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., hydrochloric acid) are classic choices for nitro group reduction. pressbooks.puborgosolver.comutwente.nl Tin(II) chloride (SnCl₂) is noted for its mildness and is often employed when sensitive functional groups that could be affected by harsher conditions are present in the substrate. pressbooks.puborgosolver.com

| Methodology | Reagents/Catalyst | Key Characteristics | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt, or Ni | High efficiency, clean reaction. Catalyst choice depends on substrate functionality. | pressbooks.pubwikipedia.org |

| Metal/Acid Reduction | Fe, Zn, or Sn in HCl or AcOH | Classic, cost-effective method. | pressbooks.pubutwente.nl |

| Mild Chemical Reduction | SnCl₂ | Mild conditions, suitable for molecules with other reducible groups. | pressbooks.pub |

The formation of the amide bond is a critical step in synthesizing the butanamide core. researchgate.net This transformation is typically achieved by the condensation of a carboxylic acid (or its activated derivative) with an amine. orgosolver.com For this compound, this can involve reacting a 4-aminophenyl precursor with butanoic acid or, alternatively, reacting aniline (B41778) with a 4-phenylbutanoic acid derivative.

Modern synthetic chemistry relies heavily on coupling reagents to facilitate amide bond formation under mild conditions, minimizing side reactions and improving yields. nih.govnih.gov These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Common strategies include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. nih.govpeptide.comiris-biotech.denih.gov The use of EDC with HOBt and a base like N,N-diisopropylethylamine (DIPEA) has been shown to be effective for coupling aniline derivatives. nih.govnih.gov Other classes of potent coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which are known for their high reactivity. iris-biotech.desigmaaldrich.com

The reaction can be conceptualized in two primary ways:

Acylation of an aniline derivative: Reacting 4-aminoaniline (or a protected version) with butanoyl chloride or butanoic acid using a coupling agent.

Amidation of a phenylbutanoic acid derivative: Reacting 4-(4-aminophenyl)butanoic acid with an amine source.

| Reagent Class | Examples | Common Additives | Key Features | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, DMAP | Widely used, water-soluble byproducts (EDC), cost-effective. | nih.govpeptide.comiris-biotech.de |

| Phosphonium Salts | PyBOP, PyAOP | Base (e.g., DIPEA) | Highly effective, especially for sterically hindered couplings. | iris-biotech.desigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Base (e.g., DIPEA) | Very rapid and efficient coupling with low racemization. | sigmaaldrich.comorganic-chemistry.org |

Derivatization and Structural Modification Approaches

Once the core structure of this compound is synthesized, it can be subjected to a range of chemical transformations to generate analogues with modified properties. These modifications can be targeted at the butanamide chain, the phenyl ring, or the primary amino group.

The butanamide side chain is a key site for structural variation. Altering the length of the acyl chain by using different carboxylic acids during synthesis (e.g., propanoyl chloride or hexanoyl chloride) can produce analogues with varying lipophilicity and conformational flexibility. Studies on related structures have shown that changing the side-chain length can significantly impact metabolic stability and biological activity. nih.gov

Furthermore, the butanamide chain itself can be functionalized. For example, introducing substituents along the alkyl chain or replacing the butanamide moiety with more complex structures can lead to novel derivatives. acs.orgnih.govnih.gov Research on α-aminoxy peptides has demonstrated that modifications to a butanamine side chain can dramatically alter the transport mechanisms and absorption of the parent molecule. acs.orgnih.gov The introduction of groups like benzoxazole (B165842) onto the butanamide structure has been explored to create compounds with specific biological activities. nih.gov

The aromatic phenyl ring provides another avenue for derivatization through electrophilic aromatic substitution (EAS) reactions. evitachem.com The existing amino group is a strongly activating, ortho-, para-directing group, meaning it facilitates the substitution of other groups onto the ring and directs them to the positions adjacent (ortho) and opposite (para) to itself. uomustansiriyah.edu.iqlibretexts.org Since the para position is already occupied by the butanamide group, substitutions would be directed to the two ortho positions (positions 3 and 5).

Common EAS reactions that can be applied include:

Halogenation: Introduction of chlorine, bromine, or iodine onto the ring.

Nitration: Addition of a nitro (-NO₂) group using nitric acid and sulfuric acid. msu.edu

Sulfonation: Introduction of a sulfonic acid (-SO₃H) group using fuming sulfuric acid. msu.edulibretexts.org

Alternatively, analogues can be synthesized from starting materials that already possess the desired substituents on the phenyl ring. nih.govmdpi.com For instance, starting with a substituted 4-nitroaniline allows for the creation of a diverse library of analogues where the substitution pattern on the phenyl ring is precisely controlled from the outset. Studies on 2,3-benzodiazepine derivatives have shown that adding methyl or chloro groups to the 4-aminophenyl ring can significantly enhance or diminish biological activity, highlighting the importance of the substitution pattern. nih.gov

The primary amino group (-NH₂) is a reactive nucleophilic center that can be readily functionalized. mdpi.commdpi.com This allows for the extension of the molecule and the introduction of a wide range of chemical functionalities.

Key reactions involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form a second amide linkage (a diamide). This is a common strategy to modulate the electronic and steric properties of the molecule. orgosolver.commdpi.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are important functional groups in medicinal chemistry. googleapis.com

Catalytic Methodologies in this compound Synthesis and Derivatization

Catalytic methods are pivotal in the synthesis and subsequent chemical modification of this compound and its analogs. These strategies offer efficient and selective routes to the target molecules, often under milder conditions and with higher atom economy compared to stoichiometric approaches. Key catalytic transformations include the reduction of nitro groups to form the primary amine and various coupling reactions to derivatize the molecule.

A prevalent strategy for synthesizing the core structure of this compound and related compounds involves the catalytic hydrogenation of a nitro-aromatic precursor. For instance, the reduction of nitro derivatives can be effectively achieved using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. researchgate.net This method is widely employed for its high efficiency and selectivity in converting the nitro group to an amine without affecting other functional groups, such as the amide linkage. researchgate.net Another approach involves using iron powder in acetic acid, which provides a cost-effective and reliable method for this reduction. nih.gov

Ruthenium-based catalysts are also significant, particularly in the hydrogenation of aromatic rings. While not directly applied to this compound in the provided literature, their use in the hydrogenation of di(4-aminophenyl)methane to di(4-aminocyclohexyl)methane highlights their potential for modifying the aromatic core of related structures. epo.org These processes often require high pressure and temperature but can achieve high yields and specific isomer distributions. epo.org

The derivatization of the aminophenyl moiety frequently employs catalytic methods to form new carbon-nitrogen or carbon-carbon bonds. For example, palladium-catalyzed reactions are extensively used in synthetic organic chemistry. blazingprojects.com While specific examples for this compound are not detailed, the general principles of palladium catalysis, such as in Suzuki or Buchwald-Hartwig couplings, would be applicable for introducing various substituents to the aromatic ring or the amine group.

Furthermore, catalytic amounts of acid, such as hydrochloric acid, can be used to facilitate the reaction between an amine and an aryl chloride, leading to the formation of diaryl amine structures. nih.gov This approach is demonstrated in the synthesis of analogs of SGI-1027, where an amino derivative is reacted with various aryl chlorides. nih.gov

The table below summarizes catalytic methodologies relevant to the synthesis and derivatization of this compound and its analogs, based on established chemical transformations.

| Catalytic Method | Catalyst/Reagents | Transformation | Substrate Type | Product Type | Reference |

| Catalytic Hydrogenation | Pd/C, H₂ | Reduction of nitro group | Nitro-aromatic amides | Amino-aromatic amides | researchgate.net |

| Chemical Reduction | Fe, Acetic Acid | Reduction of nitro group | Nitro-aromatic compounds | Amino-aromatic compounds | nih.gov |

| Catalytic Hydrogenation | Ruthenium on inert support | Hydrogenation of aromatic ring | Di(4-aminophenyl)methane | Di(4-aminocyclohexyl)methane | epo.org |

| Acid Catalysis | HCl (catalytic) | N-Arylation | Amine and Aryl chloride | Diaryl amine | nih.gov |

| One-Pot Hydrogenation and Acetylation | Ni nanoparticles on carbon | Reduction of nitro group and N-acetylation | 4-Nitrophenol | Paracetamol | rsc.org |

The development of efficient catalytic systems is crucial for the environmentally benign and cost-effective production of this compound and its derivatives. Research continues to focus on discovering novel catalysts that offer higher activity, selectivity, and stability under milder reaction conditions. rsc.orgucl.ac.uk

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 4 4 Aminophenyl Butanamide Derivatives

Design and Synthesis of Analogues for SAR Elucidation

The systematic investigation of the SAR of 4-(4-Aminophenyl)butanamide derivatives necessitates the design and synthesis of a variety of analogues. This process typically involves modifications at three key positions: the acyl group, the linker, and the aminophenyl moiety. While specific synthetic schemes for a wide range of this compound analogues are not extensively documented in publicly available literature, the synthesis of structurally related N-(4-aminophenyl)-substituted benzamides provides a well-established blueprint.

A common synthetic route involves the acylation of a protected p-nitroaniline with a desired carboxylic acid chloride, followed by the reduction of the nitro group to an amine. For instance, the reaction of p-nitroaniline with butanoyl chloride would yield N-(4-nitrophenyl)butanamide. Subsequent reduction of the nitro group, typically through catalytic hydrogenation using palladium on carbon (Pd/C), affords the this compound core structure.

To build a library of analogues for SAR studies, variations can be introduced in the following ways:

Modification of the Butanamide Chain: The length of the alkyl chain can be varied (e.g., propanamide, pentanamide) to probe the optimal linker length for interaction with the target protein. Introduction of branching or unsaturation within the chain can also provide insights into the spatial requirements of the binding pocket.

Substitution on the Phenyl Ring: The phenyl ring of the aminophenyl group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions to explore the electronic and steric effects on biological activity.

Modification of the Terminal Amine: The primary amine can be acylated, alkylated, or incorporated into heterocyclic systems to investigate its role in target binding and to modulate the physicochemical properties of the compound.

The synthesis of these analogues allows researchers to systematically probe the chemical space around the this compound scaffold and to identify key structural features that govern its biological activity.

Correlating Structural Features with Biological Interaction Profiles

While specific biological interaction data for a broad series of this compound derivatives is limited in the public domain, valuable insights can be drawn from studies on the closely related N-(4-aminophenyl)benzamide scaffold, which is a core component of several biologically active molecules, including certain histone deacetylase (HDAC) inhibitors.

For these related benzamide (B126) series, several key structural features have been correlated with their biological activity:

The Nature of the Acyl Group: The group attached to the amide nitrogen plays a crucial role in target interaction. In many HDAC inhibitors, this part of the molecule acts as a "cap" group that interacts with the surface of the enzyme. Aromatic and heteroaromatic rings are common, and their substitution pattern can significantly influence potency and selectivity. For this compound derivatives, the butanoyl group would serve as a more flexible, aliphatic cap, which could lead to different interaction profiles compared to the more rigid aromatic caps.

The Amide Linker: The amide bond itself is a critical hydrogen bonding motif, often interacting with key residues in the active site of the target protein. The length and flexibility of the linker between the cap group and the aminophenyl moiety are also important. The butanamide linker in this compound provides more conformational flexibility than a benzamide linker, which could allow for optimal positioning within a binding pocket.

The 4-Aminophenyl Moiety: The terminal aminophenyl group is often essential for activity. The primary amine can act as a hydrogen bond donor or acceptor and is frequently involved in key interactions with the biological target. In the context of HDAC inhibitors, this moiety can interact with the zinc ion in the active site.

The following interactive table summarizes the general SAR trends observed for N-(4-aminophenyl)benzamide derivatives, which can serve as a predictive framework for this compound analogues.

| Structural Modification | General Observation on Biological Activity | Rationale |

| Cap Group (Analogous to Butanoyl Group) | Large, hydrophobic aromatic groups often enhance activity. | Increased van der Waals interactions with the protein surface. |

| Substitution on the aromatic cap can modulate potency and selectivity. | Fine-tuning of electronic and steric properties for optimal fit. | |

| Linker (Analogous to Amide and Phenyl Ring) | The amide bond is crucial for hydrogen bonding. | Forms key interactions with active site residues. |

| Optimal linker length is target-dependent. | Ensures proper orientation of the cap and zinc-binding groups. | |

| Zinc-Binding Group (Analogous to Terminal Amine) | A primary amine or hydroxamic acid is often required. | Coordinates with the zinc ion in the active site of metalloenzymes like HDACs. |

By systematically modifying these structural features in this compound, it is possible to map its interaction profile with a given biological target and to optimize its activity.

Identification of Key Pharmacophoric Elements for Target Modulation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For derivatives of this compound, particularly in the context of their potential as enzyme inhibitors, a general pharmacophore model can be proposed based on the well-established models for similar classes of compounds like HDAC inhibitors.

The key pharmacophoric elements for target modulation by this compound derivatives are likely to include:

A Hydrophobic Feature: This is represented by the butanoyl group and the phenyl ring. These lipophilic parts of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket of the target protein. The flexibility of the butyl chain allows it to adopt various conformations to fit into hydrophobic pockets of different shapes and sizes.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor and is likely to form a crucial hydrogen bond with a donor group on the protein, such as the backbone N-H of an amino acid residue.

A Hydrogen Bond Donor: The N-H group of the amide linkage can act as a hydrogen bond donor, further anchoring the molecule in the active site. The terminal primary amine is also a potent hydrogen bond donor.

An Aromatic Feature: The phenyl ring provides a planar, aromatic surface that can participate in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

A Positively Ionizable Feature: The terminal primary amine can be protonated at physiological pH, allowing it to form ionic interactions or strong hydrogen bonds with negatively charged residues such as aspartate or glutamate.

In the specific case of HDAC inhibitors, a more defined pharmacophore model is often used, consisting of a zinc-binding group (ZBG), a linker, and a cap group. In this model, the terminal amino group of this compound could function as the ZBG, the butanamide moiety as the linker, and the phenyl ring as part of the cap. The butanamide linker's length and flexibility would be critical in positioning the ZBG for optimal coordination with the zinc ion in the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. chemicalbook.com

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A dataset of this compound analogues with their corresponding biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., logP), and topological properties (e.g., connectivity indices).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and generalizability.

A hypothetical QSAR model for this compound derivatives might take the following general form:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn

Where the descriptors could represent properties like:

| Descriptor Type | Potential Influence on Activity |

| Hydrophobicity (e.g., logP) | A positive correlation might indicate the importance of hydrophobic interactions. |

| Electronic (e.g., Hammett constants) | The electronic nature of substituents on the phenyl ring could influence binding affinity. |

| Steric (e.g., Molar Refractivity) | The size and shape of substituents could affect the fit within the binding pocket. |

| Topological (e.g., Wiener Index) | The branching and connectivity of the molecule could play a role in its activity. |

By developing and validating such QSAR models, researchers can gain a deeper understanding of the SAR for this class of compounds and make more informed decisions in the design of new and improved analogues.

Mechanistic Elucidation of 4 4 Aminophenyl Butanamide and Its Analogues at the Molecular and Cellular Level

Identification and Characterization of Molecular Targets

The biological activity of a compound is fundamentally linked to its interaction with specific molecular targets. Research into 4-(4-Aminophenyl)butanamide and its analogues has identified key interactions with enzymes that play crucial roles in cellular regulation.

Analogues of this compound have been identified as inhibitors of enzymes that are critical in epigenetic regulation, particularly Histone Deacetylases (HDACs) and DNA methyltransferases (DNMTs).

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a key role in the epigenetic regulation of gene expression. nih.gov Inhibition of these enzymes is a therapeutic strategy, especially in oncology. nih.gov Analogues of this compound that incorporate a benzamide (B126) structure have shown potent inhibitory activity against Class I HDACs.

For instance, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), which shares a core benzamide structure, demonstrated selectivity for Class I HDACs with the following half-maximal inhibitory concentrations (IC50):

HDAC1: 95.2 nM nih.gov

HDAC2: 260.7 nM nih.gov

HDAC3: 255.7 nM nih.gov

Another analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), also exhibited Class I selectivity and was particularly potent against HDAC3, with an IC50 of 95.48 nM. nih.gov The mechanism of action for many benzamide-based HDAC inhibitors involves the coordination of a zinc ion within the enzyme's active site, which is a characteristic of zinc-dependent HDACs (Classes I, II, and IV). nih.govnih.gov

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 | 260.7 | 255.7 |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | Data not available | Data not available | 95.48 |

DNA Methyltransferase (DNMT) Inhibition: Analogues of 4-amino-N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methylation. nih.gov SGI-1027, a potent inhibitor of DNMT1, 3A, and 3B, served as a parent compound for the design of new analogues. nih.gov Studies on these derivatives revealed that they were more potent against human DNMT3A than DNMT1 and could induce the re-expression of genes silenced by methylation. nih.gov

Based on the available scientific literature, there is limited specific information regarding the direct binding and modulation of cell surface or nuclear receptors by this compound itself. The primary molecular targets identified for its analogues are enzymes involved in epigenetic modifications.

Cellular Pathway Interrogation (e.g., Apoptosis, Inflammatory Cascades, Gene Expression)

By interacting with their molecular targets, this compound and its analogues can modulate critical cellular pathways, including those involved in inflammation and programmed cell death (apoptosis), primarily through the alteration of gene expression.

Inflammatory Cascades: A study on novel benzoxazole (B165842) derivatives containing a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety demonstrated significant anti-inflammatory activity. nih.govnih.gov In an inflammatory model using lipopolysaccharide (LPS), these compounds were shown to suppress the expression of pro-inflammatory cytokines. nih.gov LPS, a component of Gram-negative bacteria cell walls, typically induces a strong inflammatory response characterized by the release of cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov

Several of the synthesized compounds showed potent inhibition of IL-1β and IL-6 mRNA expression in vitro. nih.govnih.gov Further in vivo testing confirmed that the compounds could significantly decrease the mRNA levels of IL-1β, IL-6, and TNF-α, thereby mitigating the inflammatory cascade. nih.gov

| Cytokine | Effect | Biological Context |

|---|---|---|

| IL-1β | Significantly decreased mRNA expression | LPS-induced inflammation model (in vivo) |

| IL-6 | Significantly decreased mRNA expression | LPS-induced inflammation model (in vivo) |

| TNF-α | Significantly decreased mRNA expression | LPS-induced inflammation model (in vivo) |

Apoptosis and Gene Expression: The inhibition of HDACs by analogues of this compound directly impacts gene expression, which can lead to the induction of apoptosis, a key process in cancer therapy. mdpi.com The HDAC inhibitor analogue N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was found to induce G2/M phase arrest in the cell cycle and promote apoptosis in HepG2 liver cancer cells. nih.gov This pro-apoptotic effect was confirmed by the detection of cleaved caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively, in the apoptotic pathway. nih.gov The ability of HDAC inhibitors to alter the acetylation state of histones leads to changes in chromatin structure and the transcription of genes that control vital cellular functions, including the cell cycle and apoptosis. mdpi.com

Development and Application of this compound as Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. The development of probes based on the this compound scaffold could provide powerful tools for target validation and functional proteomics.

The development of a reliable chemical probe requires adherence to several stringent criteria to ensure its utility and the validity of the resulting biological data. Key criteria include:

Potency: The probe should interact with its intended target at low concentrations, typically in the nanomolar range. nih.gov

Selectivity: A high-quality probe must demonstrate high selectivity for its intended target over other related proteins to avoid off-target effects that could confound experimental results. nih.gov Screening against a broad panel of related proteins is essential to establish selectivity. nih.gov

Cellular Activity: The probe must be able to penetrate cell membranes to engage its intracellular target in a cellular context. nih.gov

Mechanism of Action: The interaction between the probe and its target should be well-characterized.

Availability of a Negative Control: An ideal probe set includes a structurally similar but biologically inactive analogue to help confirm that the observed cellular effects are due to the on-target activity of the probe. nih.gov

Favorable Physicochemical Properties: The probe should have good metabolic stability and solubility to be effective in biological assays and potentially in vivo models. nih.gov

Chemical probes are instrumental in the process of target validation, which aims to confirm that modulating a specific biological target will have the desired therapeutic effect. nih.gov By using a potent and selective probe, researchers can interrogate the function of a single protein within complex cellular networks.

A probe based on the this compound scaffold, for example, could be used to:

Dissect Isoform-Specific Functions: Given that some analogues show selectivity for specific HDAC isoforms (e.g., HDAC3), a highly selective probe could help elucidate the unique biological roles of that specific enzyme in health and disease. nih.gov

Study Disease Mechanisms: By applying the probe to disease models, researchers can investigate how the inhibition of a target like HDAC1 or DNMT3A affects disease progression, potentially uncovering new therapeutic strategies.

Identify Downstream Effectors: Probes can be used to identify the downstream consequences of inhibiting a target protein, such as changes in gene expression profiles or post-translational modifications, providing a deeper understanding of its signaling pathways.

Advanced Computational and Theoretical Methodologies Applied to 4 4 Aminophenyl Butanamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. unar.ac.id It is frequently employed in drug design to forecast how a small molecule ligand, such as 4-(4-Aminophenyl)butanamide, might interact with a protein's binding site. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the target site and assigning a score to each pose to estimate its binding affinity. unar.ac.idnih.gov

One of the primary outputs of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. ekb.eg This score provides a quantitative estimate of the strength of the interaction between the ligand and its target. A lower (more negative) score typically indicates a more favorable binding interaction.

The simulation also predicts the binding mode, which is the specific three-dimensional arrangement of the ligand within the binding site. This includes the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For this compound, docking would identify which of its functional groups—the primary amine, the phenyl ring, or the amide group—are critical for binding. For instance, the amide and amine groups could act as hydrogen bond donors or acceptors with specific amino acid residues in the target protein.

Table 1: Illustrative Docking Simulation Results for this compound with a Hypothetical Target Protein This table is for illustrative purposes to show the type of data generated from molecular docking studies.

| Parameter | Value | Interacting Residues (Example) |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | - |

| Hydrogen Bonds | 3 | Asp120, Ser155, Gln210 |

Identification of Potential Binding Sites

Before predicting the binding mode, docking algorithms can be used to identify potential binding sites on a target protein. mdpi.com This is achieved by systematically searching the protein's surface for cavities, grooves, or pockets that are sterically and chemically suitable to accommodate a ligand like this compound. researchgate.net These potential sites, often referred to as "hot spots," are regions on the protein that are energetically favorable for binding small molecules. mdpi.com By docking the compound against the entire protein surface, researchers can pinpoint the most probable site of interaction, which is crucial when the exact binding location is unknown. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Evolution

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the system evolves over time. nih.govarxiv.org MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility and stability of the protein-ligand complex. nih.govresearchgate.net

A key application of MD simulations is to validate the stability of a binding pose predicted by docking. nih.govnih.gov The simulation is run for a specific duration (e.g., nanoseconds), and the trajectory is analyzed to see if the ligand remains stably bound within the active site. A common metric used for this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. researchgate.net A stable complex is typically characterized by a low and converging RMSD value for both the protein and the ligand, indicating that they have reached equilibrium and the ligand is not dissociating from the binding pocket. researchgate.netresearchgate.net Another metric, the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein are more flexible or rigid during the simulation. researchgate.net

Table 2: Illustrative MD Simulation Stability Metrics for this compound-Protein Complex This table is for illustrative purposes to show the type of data generated from MD simulation analysis.

| Metric | Average Value (nm) | Interpretation |

|---|---|---|

| Protein Backbone RMSD | 0.25 | Stable protein structure |

| Ligand RMSD (relative to protein) | 0.15 | Stable ligand binding pose |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. northwestern.eduresearchgate.net These methods solve the Schrödinger equation to determine the electronic wavefunction, which in turn provides detailed information about molecular structure, energy, and reactivity. northwestern.edu

For this compound, quantum calculations can determine its optimized three-dimensional geometry, charge distribution, and molecular orbital energies. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are fundamental for predicting how the molecule will interact with other chemical species. nih.gov

Table 3: Illustrative Quantum Chemical Properties of this compound This table is for illustrative purposes to show the type of data generated from quantum chemical calculations.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of many-body systems. nih.gov It is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a molecule are a unique functional of its electron density. nih.gov By solving the Kohn-Sham equations, DFT can accurately determine various molecular properties, including optimized geometries, vibrational frequencies, and molecular orbital energies. nih.govgrafiati.com

In the context of molecules structurally related to this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to gain insight into their molecular orbitals. researchgate.net Such studies typically involve geometry optimization to find the most stable conformation of the molecule. The selection of an appropriate basis set, such as 6-311G(d,p), is crucial for obtaining accurate results. grafiati.com These calculations provide a foundational understanding of the molecule's electronic characteristics, which dictates its chemical behavior and potential interactions. nih.gov

Table 1: Representative Parameters Calculated Using DFT This table is illustrative and provides examples of data typically generated from DFT calculations.

| Calculated Property | Description | Typical Application |

| Ground-State Energy | The total electronic energy of the molecule in its most stable state. | Determines molecular stability and reaction thermodynamics. |

| Optimized Geometry | The 3D arrangement of atoms with the lowest energy, defined by bond lengths, bond angles, and dihedral angles. | Provides the most stable structure for further analysis. |

| Vibrational Frequencies | Frequencies of molecular vibrations (stretching, bending). | Correlates with experimental infrared (IR) and Raman spectra for structural confirmation. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates how the molecule will interact with electric fields and polar solvents. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov In molecules similar to this compound, the distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for nucleophilic and electrophilic attacks, respectively. For instance, analyses often show the HOMO localized on the electron-rich aminophenyl ring, while the LUMO may be distributed over other parts of the molecule. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data This table presents hypothetical FMO data for a molecule like this compound based on typical DFT calculation results.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap signifies higher reactivity. |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, providing a guide to its electrostatic potential. researchgate.net The MEP map is color-coded to identify regions of varying electron density. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netwalisongo.ac.id Green and yellow represent areas with intermediate or neutral potential. researchgate.net

For a molecule like this compound, an MEP map would likely show a negative potential (red) around the electronegative oxygen and nitrogen atoms of the amide and amino groups, respectively. These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms attached to the amine group would exhibit a positive potential (blue), marking them as potential sites for interaction with nucleophiles. researchgate.net This analysis is invaluable for understanding non-covalent interactions, particularly hydrogen bonding, which plays a crucial role in molecular recognition and crystal packing. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This approach allows for the quantitative investigation of intramolecular interactions by examining the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table illustrates the type of data generated from an NBO analysis for a representative molecular structure.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=C) | High | Lone pair delocalization into the aromatic ring (resonance). |

| σ (C-H) | σ* (C-C) | Moderate | Hyperconjugative interaction contributing to stability. |

| LP (O) | σ* (C-N) | Moderate | Delocalization of oxygen lone pair into the amide bond. |

| π (C=C) | π* (C=C) | High | π-electron delocalization within the phenyl ring. |

De Novo Design and Virtual Screening for Novel Analogues

De novo design and virtual screening are powerful computational strategies used in drug discovery to identify novel molecules with desired biological activity. nih.govresearchgate.net These methods are particularly useful for designing analogues of a lead compound like this compound to optimize its properties.

De Novo Design involves the computational construction of novel molecules, fragment by fragment, within the binding site of a biological target. researchgate.net The process starts by identifying key interaction points ("hot spots") within the target's active site. nih.gov Algorithms then assemble small molecular fragments that can favorably interact with these hot spots, gradually growing a complete, novel ligand. This approach has the potential to generate entirely new chemical scaffolds that may possess improved potency, selectivity, or pharmacokinetic profiles.

Virtual Screening is a complementary technique that involves computationally screening large libraries of existing chemical compounds to identify those that are likely to bind to a specific biological target. rowansci.com This process utilizes molecular docking simulations to predict the binding mode and affinity of each compound in the library. mdpi.comnih.gov Compounds that receive favorable docking scores are selected as "hits" for further experimental validation. Structure-based virtual screening relies on the 3D structure of the target protein, while ligand-based screening uses the pharmacophore of a known active molecule, like this compound, as a template to find other molecules with similar features. nih.gov Together, these methods accelerate the discovery of new and improved analogues by prioritizing the synthesis and testing of the most promising candidates. mdpi.com

Table 4: Comparison of Computational Drug Design Strategies

| Strategy | Description | Goal | Starting Point |

| De Novo Design | Building novel molecules from molecular fragments directly within a target's binding site. | To create entirely new chemical entities with optimal binding characteristics. | 3D structure of the biological target. |

| Virtual Screening | Docking and scoring large libraries of existing compounds against a target. | To identify promising lead compounds from vast chemical databases. | 3D structure of the target and/or a known active ligand. |

Advanced Analytical Techniques for 4 4 Aminophenyl Butanamide Research

Spectroscopic Characterization (NMR, Mass Spectrometry)

Spectroscopic techniques are pivotal in the molecular structure elucidation of "4-(4-Aminophenyl)butanamide." Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the atomic arrangement and chemical environment within the molecule, while Mass Spectrometry (MS) is employed to ascertain the molecular weight and fragmentation pattern, thereby confirming the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical tool for the unambiguous structural determination of organic molecules. For "this compound," both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are utilized.

¹H NMR: The ¹H NMR spectrum of "this compound" is expected to exhibit characteristic signals corresponding to the protons of the phenyl ring, the amino group, the amide functionality, and the butanamide side chain. The chemical shift, multiplicity, and integration of these signals are collectively used to deduce the molecular structure.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal, allowing for the confirmation of the number and type of carbon atoms present.

While specific, experimentally derived spectral data for "this compound" is not widely published, a theoretical projection of chemical shifts can be formulated based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.2 | 114 - 130 |

| Amine (NH₂) | ~3.6 (broad) | - |

| Amide (NH) | ~7.5 (broad) | - |

| Methylene (α to C=O) | ~2.1 | ~36 |

| Methylene (β to C=O) | ~1.8 | ~26 |

| Methylene (γ to Phenyl) | ~2.5 | ~35 |

| Carbonyl (C=O) | - | ~174 |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-Alkyl | - | ~132 |

Disclaimer: The values presented are theoretical predictions and may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular mass of "this compound" and for studying its fragmentation pathways. Techniques such as electrospray ionization-mass spectrometry (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) can be applied. The resulting mass spectrum will display a molecular ion peak ([M]+ or [M+H]+) corresponding to the mass of the intact molecule. Further fragmentation analysis (MS/MS) can provide valuable structural information.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Monoisotopic Mass | 178.1106 Da |

| Key Fragment Ions (m/z) | Predictions would include fragments resulting from the cleavage of the amide bond and the butanamide side chain. |

Chromatographic Methodologies (HPLC, GC) for Purity and Quantitative Analysis

Chromatographic methods are the cornerstone for the separation, purification, and quantification of "this compound." High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient method for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method is typically suitable for a compound with the polarity of "this compound."

Stationary Phase: A C18 silica-based column is a common choice, offering good retention and separation for aromatic amines and amides.

Mobile Phase: A gradient elution with a mixture of water (often buffered and containing an acid modifier like formic acid) and an organic solvent such as acetonitrile is typically employed to achieve optimal separation.

Detection: The aromatic nature of the compound allows for sensitive detection using a UV-Vis or photodiode array (PDA) detector.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For "this compound," which has limited volatility, derivatization is often required to enhance its thermal stability and improve its chromatographic behavior.

Derivatization: The active hydrogens on the amino and amide groups can be replaced with less polar groups (e.g., trimethylsilyl) to increase volatility.

Column: A mid-polarity capillary column is generally suitable for the separation of the derivatized analyte.

Detector: A Flame Ionization Detector (FID) offers high sensitivity for quantitative analysis, while a Mass Spectrometer (MS) provides definitive identification.

Table 3: Proposed Chromatographic Conditions for the Analysis of this compound

| Technique | Parameter | Proposed Condition |

|---|---|---|

| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~240 nm | |

| Injection Volume | 10 µL | |

| GC (after derivatization) | Column | Mid-polarity capillary column (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium | |

| Inlet Temperature | 270 °C | |

| Oven Program | Temperature gradient from ~120 °C to 280 °C | |

| Detector | FID or MS |

Note: These conditions are illustrative and would necessitate optimization for specific analytical requirements.

Emerging Research Frontiers and Future Perspectives for 4 4 Aminophenyl Butanamide Studies

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines, reducing costs, and improving the predictive accuracy of identifying viable drug candidates. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions about the biological activity and physicochemical properties of molecules. mdpi.com For a scaffold like 4-(4-aminophenyl)butanamide, AI and ML can be instrumental in its future development and application.

Machine learning models, particularly deep learning and generative adversarial networks (GANs), can be employed for de novo drug design. nih.gov In this approach, algorithms can be trained on large libraries of known active compounds to learn the principles of molecular design. The this compound structure could serve as a fundamental building block or fragment. The AI could then generate novel molecules by modifying this scaffold, adding functional groups, or combining it with other fragments to optimize binding to a specific biological target. mdpi.com

Furthermore, ML models are increasingly used to predict the bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds before they are synthesized. mdpi.comfrontiersin.org By training on data from structurally similar molecules, a model could predict the potential biological activities of a virtual library of this compound derivatives. This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov

Below is an interactive data table illustrating a hypothetical output from a machine learning model trained to predict the bioactivity of virtual derivatives of this compound against a hypothetical protein kinase target.

| Compound ID | Modification on Scaffold | Predicted pIC50 | Predicted Solubility (mg/L) | Predicted Toxicity (Probability) |

| APB-001 | None (Parent Scaffold) | 4.2 | 150 | 0.12 |

| APB-002 | Addition of a trifluoromethyl group to the phenyl ring | 6.8 | 75 | 0.25 |

| APB-003 | Replacement of butanamide with a cyclopropyl (B3062369) amide | 5.5 | 120 | 0.18 |

| APB-004 | Addition of a hydroxyl group to the butyl chain | 4.9 | 200 | 0.09 |

| APB-005 | N-methylation of the amino group | 4.1 | 160 | 0.15 |

This table is for illustrative purposes to demonstrate the predictive capabilities of machine learning models in drug discovery.

Exploration of Novel Biological Paradigms and Mechanistic Target Areas

A significant challenge in modern medicine is the identification of drugs for novel biological targets, particularly those that have been considered "undruggable," such as transcription factors and protein-protein interactions. nih.gov Small molecules are essential tools for exploring the function of these novel targets and for validating them as potential therapeutic intervention points. The this compound scaffold, due to its simplicity and synthetic tractability, is a suitable starting point for creating libraries of compounds for screening against these challenging targets.

Phenotypic screening is a powerful approach where compounds are tested for their effect on cellular or organismal phenotypes without a preconceived notion of the target. nih.gov This strategy can uncover unexpected biological activities for small molecules and identify compounds that act via novel mechanisms. A library of diverse derivatives of this compound could be used in high-content imaging or other phenotypic assays to identify molecules that, for example, reverse a disease phenotype in patient-derived cells. Subsequent target identification studies can then elucidate the novel mechanism of action.

The exploration of uncharacterized enzymes is another frontier where small molecules can play a crucial role. nih.gov Many enzymes in the human proteome have unknown functions or substrates. Small molecule modulators can help to elucidate their biological roles. Derivatives of this compound could be screened against a panel of such enzymes to identify inhibitors or activators, which can then be used to study the physiological consequences of modulating their activity.

The following table presents classes of novel biological targets where libraries based on the this compound scaffold could be screened for potential modulators.

| Target Class | Description | Therapeutic Potential | Example |

| Uncharacterized Enzymes | Enzymes with unknown substrates or biological functions. | Various, depending on the enzyme's role. | Targeting poorly characterized enzymes implicated in disease through genetic studies. nih.gov |

| Protein-Protein Interactions (PPIs) | Interactions between proteins that are crucial for many cellular processes. | Cancer, inflammatory diseases. | Inhibiting the interaction between a transcription factor and its co-activator. |

| RNA Targets | Biologically functional RNA molecules that can be targeted by small molecules. | Genetic disorders, viral infections. | Binding to a specific mRNA to prevent its translation into a pathogenic protein. |

| Allosteric Sites | Binding sites on a protein that are distinct from the active site. | Increased selectivity and novel mechanisms of action. | Modulating enzyme activity without competing with the natural substrate. |

Innovative Chemical Probe Strategies for Uncharacterized Targets

Chemical probes are small molecules designed to bind to a specific protein target with high potency and selectivity, enabling the study of that protein's function in a biological system. nih.gov The development of chemical probes for uncharacterized proteins is a key goal of chemical biology, as it allows for the validation of these proteins as potential drug targets. upenn.edu The this compound scaffold can be chemically modified to create such innovative probes.

One powerful strategy is activity-based protein profiling (ABPP). upenn.edu ABPP utilizes chemical probes that covalently bind to the active sites of enzymes. nih.gov A probe based on this compound could be designed by incorporating a reactive group (a "warhead") that can form a covalent bond with a nearby amino acid residue in the target protein's active site. The probe would also contain a reporter tag, such as biotin (B1667282) or a fluorescent dye, to allow for the detection and identification of the target protein after binding. acs.org

The design of such a probe is modular. The this compound core would serve as the recognition element, providing the initial binding affinity and selectivity. The amino group or the phenyl ring could be functionalized with a linker attached to a reactive moiety. The other end of the molecule could be modified with a linker and the reporter tag. These probes can be used in complex biological samples, such as cell lysates or even in living cells, to identify the targets of a particular compound class or to profile the activity of entire enzyme families. acs.org

The table below outlines the components of a hypothetical chemical probe derived from the this compound scaffold for use in ABPP experiments.

| Probe Component | Function | Example Moiety |

| Recognition Scaffold | Provides binding affinity and selectivity for the target protein(s). | This compound |

| Reactive Group (Warhead) | Forms a covalent bond with the target protein, enabling its identification. | Fluorophosphonate, acrylamide, or an organohydrazine. upenn.edu |

| Linker | Connects the scaffold and reporter tag without interfering with binding. | Polyethylene glycol (PEG) or an alkyl chain. |

| Reporter Tag | Enables detection, visualization, and enrichment of probe-labeled proteins. | Biotin, alkyne, or a fluorescent dye (e.g., rhodamine). |

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 4-(4-Aminophenyl)butanamide derivatives?

- Synthesis typically involves multi-step organic reactions, including amidation, alkylation, or coupling reactions. For example, fluorinated analogs like N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide require sequential functional group modifications under controlled conditions (e.g., inert atmosphere, precise temperature) to ensure yield and purity . Optimization focuses on reagent stoichiometry, catalyst selection (e.g., palladium for cross-coupling), and purification techniques (e.g., column chromatography). Reaction efficiency can be monitored via TLC or HPLC .

Q. How can researchers validate the purity and structural integrity of this compound analogs?

- Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.

- HPLC with UV/Vis detection to assess purity (>95% is standard for biological assays).

- DSC (Differential Scanning Calorimetry) to evaluate thermal stability and crystallinity .

Q. What safety protocols are critical when handling this compound derivatives?

- Follow GHS guidelines:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors/dust.

- Spill Management: Neutralize acidic/basic spills with appropriate agents and collect waste for hazardous disposal.

- Toxicity Mitigation: Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute irrigation .

Q. How can researchers design initial biological activity screens for this compound compounds?

- Start with in vitro assays targeting enzymes or receptors implicated in the compound’s hypothesized mechanism. For example:

- Enzyme Inhibition Assays: Measure IC₅₀ values against targets like leukotriene A-4 hydrolase (inflammatory pathways) .

- Cell Viability Assays: Use cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .

- Binding Affinity Studies: Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Research Questions

Q. How can contradictory data on this compound bioactivity be resolved?

- Systematic Analysis: Compare assay conditions (pH, temperature, solvent) across studies. For example, solubility discrepancies in aqueous buffers (e.g., PBS vs. DMSO) may alter apparent activity .

- Dose-Response Curves: Validate potency ranges using multiple concentrations and replicate experiments.

- Off-Target Screening: Use proteome-wide approaches (e.g., affinity chromatography-mass spectrometry) to identify unintended interactions .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives for in vivo studies?

- Structural Modifications: Introduce hydrophilic groups (e.g., morpholine, tetrazole) to enhance aqueous solubility .

- Prodrug Design: Mask polar groups (e.g., esterification of carboxylic acids) to improve membrane permeability .

- Microsomal Stability Testing: Use liver microsomes to predict metabolic degradation and guide SAR (Structure-Activity Relationship) adjustments .

Q. How can computational methods enhance the development of this compound-based therapeutics?

- Molecular Docking: Predict binding modes to targets like enzymes (e.g., leukotriene A-4 hydrolase) using software like AutoDock or Schrödinger .

- QSAR Modeling: Corrogate electronic (e.g., logP, polar surface area) and steric descriptors with bioactivity data to prioritize analogs .

- MD Simulations: Assess compound stability in biological membranes over nanosecond timescales .

Q. What experimental approaches validate the mechanism of action for this compound in disease models?

- Gene Knockdown/CRISPR: Silence hypothesized targets (e.g., inflammatory enzymes) and evaluate compound efficacy loss .

- Metabolomic Profiling: LC-MS/MS to track changes in pathway metabolites (e.g., arachidonic acid derivatives in inflammation) .

- In Vivo Imaging: Fluorescent or radiolabeled analogs to monitor biodistribution and target engagement in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.